1,3-Butadienylbenzene

Description

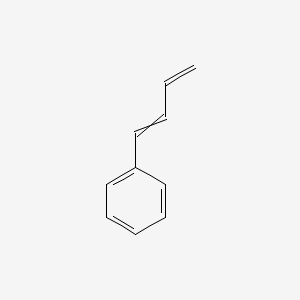

1,3-Butadienylbenzene (CAS: 1515-78-2), also known as 1-phenyl-1,3-butadiene, is an aromatic compound featuring a benzene ring conjugated with a 1,3-butadienyl substituent. Its molecular formula is C₁₀H₁₀, with a molecular weight of 130.19 g/mol . The compound’s IUPAC name is benzene, 1,3-butadienyl-, and it exists in stereoisomeric forms depending on the geometry of the butadienyl chain (e.g., E or Z configurations) .

Structurally, the molecule combines the aromatic stability of benzene with the conjugated π-system of the butadienyl group, making it a versatile intermediate in organic synthesis. It has been studied in catalytic hydrofunctionalization reactions, such as Ni-catalyzed enantioselective 1,2-hydroarylation, where steric and electronic factors influence regioselectivity .

Properties

IUPAC Name |

buta-1,3-dienylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKRXPZXQLARHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Procedure

The reaction involves the generation of a phosphorus ylide from benzyltriphenylphosphonium chloride and a strong base (e.g., NaOMe). The ylide reacts with cinnamaldehyde in a [2+2] cycloaddition, followed by elimination to form the conjugated diene.

Example Protocol

- Ylide Formation : Benzyltriphenylphosphonium chloride (1.93 mmol) is treated with sodium methoxide (2M, 2.4 mL) in anhydrous methanol.

- Aldehyde Addition : Cinnamaldehyde (1.83 mmol) is added, and the mixture is stirred at 21°C for 30 minutes.

- Workup : The crude product is filtered, washed with cold methanol, and recrystallized to yield E,E-1,3-butadienylbenzene.

Key Findings

- Yield : 22–70%, depending on base strength and solvent purity.

- Stereoselectivity : Predominantly E,E-isomer due to steric hindrance during ylide-aldehyde interaction.

- Limitations : Competing side reactions (e.g., enolate formation) may reduce efficiency.

Cobalt-Catalyzed Enyne Coupling

Cobalt complexes enable stereoselective coupling of alkynes and alkenes, offering a metal-mediated route to 1,3-dienes.

Reaction Design

A CoI₂/dppp (diphenylphosphinopropane) catalyst system facilitates the coupling of phenylacetylene with ethylene derivatives in toluene.

Representative Conditions

Performance Metrics

- Yield : 45–85% for aryl-substituted dienes.

- Stereocontrol : Z,E-selectivity achieved through ligand modulation (e.g., dppe vs. dppp).

- Advantages : Tolerates electron-donating and withdrawing substituents on the aryl group.

Dehydrohalogenation of Dibromo Precursors

Dehydrohalogenation provides a two-step route from halogenated intermediates, leveraging elimination reactions.

Synthetic Pathway

- Cuprate Addition : 1,4-Dibromo-2-butene reacts with a Grignard reagent (e.g., PhMgBr) to form 3-phenyl-4-bromo-1-butene.

- Elimination : Treatment with DBU (1,8-diazabicycloundec-7-ene) in CH₂Cl₂ at reflux removes HBr, yielding 1,3-butadienylbenzene.

Optimized Parameters

Oxidative Dehydrogenation of Phenyl-Substituted Butenes

Industrial-scale methods adapt oxidative dehydrogenation (ODH) for aromatic derivatives, though literature on phenylbutenes is limited.

Ta-BEA Catalyzed Process

Ta-doped zeolite catalysts promote ODH of 1-phenyl-1-butene at 400–600°C, though yields for 1,3-butadienylbenzene remain unreported.

Comparative Analysis of Methods

Research Advancements and Challenges

Chemical Reactions Analysis

Atmospheric Degradation and Radical Reactions

1,3-Butadiene undergoes rapid oxidation via hydroxyl (OH) and nitrate (NO₃) radicals in the atmosphere, with a daytime lifetime of 1–2 hours at OH concentrations of 2×10⁶ molecules/cm³ . Major products include:

The reaction with OH radicals proceeds at a rate constant of cm³/molecule·s, while 4-hydroxy-2-butenal reacts at cm³/molecule·s .

Table 1: Atmospheric Reaction Products

| Reaction Partner | Products Formed | Yield (%) | Rate Constant (cm³/molecule·s) |

|---|---|---|---|

| OH radical | Acrolein | 58±10 | |

| OH radical | 4-Hydroxy-2-butenal | 25 | |

| NO₃ radical | Nitro derivatives | 7–10 | Not quantified |

Aromatic Compound Formation

1,3-Butadiene serves as a precursor to benzene and toluene through radical-mediated pathways:

-

Vinyl Radical (C₂H₃) Reaction :

Forms cyclohexadiene () and benzene () via a high-pressure limit rate constant: -

Ethynyl Radical (C₂H) Reaction :

Produces toluene () through barrierless addition to butadiene, confirmed via crossed molecular beam experiments .

Catalytic Transformations

Palladium-catalyzed reactions enable selective functionalization:

Table 2: Palladium-Catalyzed Products

| Reaction Type | Products | Selectivity | Key Catalyst System |

|---|---|---|---|

| Telomerization | 1-Octene, 1-octanol | >90% | Pd/Xantphos |

| Carbonylation | Lactones, esters | 80–95% | Pd/phosphine ligands |

| Oxidative coupling | Styrene-butadiene copolymers | 97% | N-Heterocyclic carbene (NHC) |

-

The Pd/Xantphos system achieves 97% linear selectivity in copolymer synthesis at 90°C .

-

NHC ligands enable turnover frequencies (TOF) up to 100,000 h⁻¹ .

Metabolic Activation and Toxicity

Butadiene forms DNA-reactive epoxides via cytochrome P450-mediated oxidation:

-

Epoxybutene (EB) : Primary metabolite binding to hemoglobin (HB-Val adducts: 0.13–2.23 pmol/g globin) .

-

Diepoxybutane (DEB) : Forms pyr-Val-Hb adducts at 0.006–26 pmol/g globin, with higher efficiency at low exposures .

Table 3: Metabolic Adduct Formation

| Exposure (ppm) | DNA Adducts (/10⁷ nucleotides) | Pyr-Val-Hb (pmol/g globin) |

|---|---|---|

| 0.5–1.5 | 0.14–0.17 | 20–26 |

| 6.25–625 | 0.006–0.051 | 2.5–12 |

Scientific Research Applications

Chemical Synthesis

1,3-Butadienylbenzene serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that yield valuable intermediates and final products. Key applications include:

- Polymerization : 1,3-Butadienylbenzene can undergo free radical polymerization to produce styrene-butadiene copolymers. These materials are widely used in the manufacture of tires and other rubber products due to their excellent elasticity and durability .

- Functionalization : The compound can be functionalized through reactions such as electrophilic aromatic substitution or nucleophilic addition. This leads to the synthesis of various derivatives that find applications in pharmaceuticals and agrochemicals .

Material Science

In material science, 1,3-butadienylbenzene is utilized in the development of advanced materials:

- Coatings and Adhesives : The compound is incorporated into formulations for coatings and adhesives due to its ability to enhance adhesion properties and durability. It is particularly valuable in automotive and construction industries .

- Composites : When combined with other polymers or fillers, 1,3-butadienylbenzene contributes to the production of composite materials with improved mechanical properties. These composites are used in aerospace and automotive applications .

Case Study 1: Tire Manufacturing

A notable application of 1,3-butadienylbenzene is in the production of styrene-butadiene rubber (SBR) for tire manufacturing. In a study conducted by a leading tire manufacturer, it was found that incorporating 1,3-butadienylbenzene into SBR formulations significantly improved the wear resistance and performance of tires under various conditions. The study highlighted the compound's role in enhancing the cross-linking density within the rubber matrix, leading to better durability and lower rolling resistance.

Case Study 2: Pharmaceutical Intermediates

In pharmaceutical research, 1,3-butadienylbenzene has been explored as a precursor for synthesizing bioactive compounds. A research team at a prominent pharmaceutical company reported successful synthesis of a series of anti-cancer agents using 1,3-butadienylbenzene as a starting material. The study demonstrated that specific modifications to the benzene ring could yield compounds with enhanced efficacy against certain cancer cell lines.

Mechanism of Action

The mechanism of action of 1-Phenylbutadiene primarily involves its ability to undergo polymerization and form stable polymers. The phenyl group attached to the butadiene chain influences the reactivity and stability of the compound during polymerization. The polymerization process can be initiated through cationic or radical mechanisms, leading to the formation of poly(1-phenylbutadiene) with specific properties .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1,3-Butadienylbenzene | 1515-78-2 | C₁₀H₁₀ | 130.19 | Benzene + conjugated 1,3-butadienyl |

| Benzene, ethylmethyl- | 25550-14-5 | C₉H₁₂ | 120.19 | Benzene with ethyl and methyl groups |

| 2-Ethylnaphthalene | 939-27-5 | C₁₂H₁₂ | 156.22 | Naphthalene with ethyl substituent |

| Benzene, (1-methyl-1-propenyl)- (E) | 768-00-3 | C₁₀H₁₂ | 132.20 | Benzene with branched alkenyl group |

Key Observations :

Conjugation Effects: 1,3-Butadienylbenzene’s extended conjugation distinguishes it from mono-alkenyl analogs like benzene, (1-methyl-1-propenyl)-. In contrast, ethylmethylbenzene lacks π-conjugation, rendering it less reactive in electrophilic addition or catalytic transformations .

Steric and Electronic Influences :

- In Ni-catalyzed hydroarylation, bulky boronates favor higher regioselectivity for 1,3-butadienylbenzene due to steric interactions with the catalyst’s active site. This contrasts with less sterically hindered analogs (e.g., styrene derivatives), where regioselectivity may vary unpredictably .

- 2-Ethylnaphthalene exhibits reduced solubility in polar solvents compared to 1,3-butadienylbenzene, attributed to its fused aromatic system .

Synthetic Utility: 1,3-Butadienylbenzene serves as a diene in Diels-Alder reactions, unlike ethylmethylbenzene, which is inert in such processes. This reactivity is critical for constructing polycyclic aromatic frameworks .

Table 2: Reactivity in Ni-Catalyzed Hydroarylation

Biological Activity

1,3-Butadienylbenzene, also known as styrene-butadiene, is a compound formed from the polymerization of styrene and 1,3-butadiene. This compound is significant in various industrial applications, particularly in the production of synthetic rubber. Understanding its biological activity is crucial due to its potential health impacts, particularly as it is associated with carcinogenic properties.

Carcinogenicity

1,3-Butadienylbenzene is primarily studied for its carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified 1,3-butadiene as a Group 1 carcinogen, indicating sufficient evidence of carcinogenicity in humans. Occupational exposure to this compound has been linked to an increased risk of lymphohematopoietic cancers, particularly leukemia .

The carcinogenic effects are believed to be mediated through the formation of reactive metabolites. When metabolized by cytochrome P450 enzymes, 1,3-butadiene can produce mutagenic epoxide metabolites that interact with DNA, leading to mutations and cancer development .

Toxicological Effects

Research indicates that chronic exposure to 1,3-butadiene can lead to various hematological effects. Studies on B6C3F1 mice exposed to high concentrations (625 ppm) for extended periods showed significant increases in mortality due to cancer . Additionally, exposure was associated with macrocytic megaloblastic anemia and bone marrow damage characterized by reduced red blood cell counts and increased mean corpuscular volume .

Immunological Effects

Immunological assessments have shown that exposure can alter immune responses. For instance, B6C3F1 mice exhibited suppressed cytotoxic T-lymphocyte generation after prolonged exposure . These findings suggest that 1,3-butadiene may impair immune function, although the long-term implications for human health remain unclear.

Case Studies and Epidemiological Data

Several case studies highlight the risks associated with occupational exposure:

- Petroleum Refinery Workers : A study involving refinery workers found elevated levels of benzene and 1,3-butadiene exposure. Although specific leukemia risks from 1,3-butadiene were not conclusively evaluated in this cohort, increased leukemia rates have been reported in similar industries .

- Synthetic Rubber Industry : Workers in the synthetic rubber industry have shown higher incidences of leukemia linked to 1,3-butadiene exposure. This association underscores the need for continuous monitoring and risk assessment in occupational settings .

Environmental Impact

1,3-Butadiene is also recognized as an environmental pollutant. It is commonly found in automobile exhaust and tobacco smoke. Urban areas often report varying concentrations of this compound, which can reach levels exceeding safety thresholds .

Summary of Findings

Q & A

Q. What safety protocols are essential for handling 1,3-Butadienylbenzene derivatives?

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.